molecular formula C19H27NO3S B2615862 Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 685847-46-5

Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2615862
CAS No.: 685847-46-5
M. Wt: 349.49
InChI Key: PHEMJKFMMHBBIM-UHFFFAOYSA-N
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Description

Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the tert-butyl group: This step may involve alkylation reactions using tert-butyl halides under basic conditions.

    Amidation: The enamido group can be introduced through amidation reactions, often using amines and acyl chlorides.

    Esterification: The carboxylate group is typically introduced through esterification reactions involving carboxylic acids and alcohols.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the enamido group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzo[b]thiophene core or the substituents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Possible applications in materials science, such as in the development of new polymers or catalysts.

Mechanism of Action

The mechanism of action of Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core and may have similar biological activities.

    Amido-substituted benzo[b]thiophenes: Compounds with similar amido groups may exhibit comparable reactivity and applications.

Uniqueness

Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties compared to other benzo[b]thiophene derivatives.

Properties

IUPAC Name

methyl 6-tert-butyl-2-(3-methylbut-2-enoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3S/c1-11(2)9-15(21)20-17-16(18(22)23-6)13-8-7-12(19(3,4)5)10-14(13)24-17/h9,12H,7-8,10H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEMJKFMMHBBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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